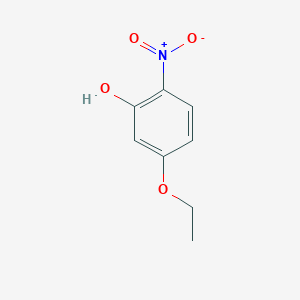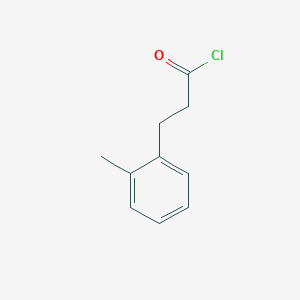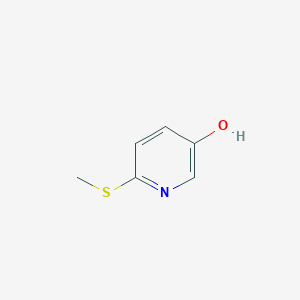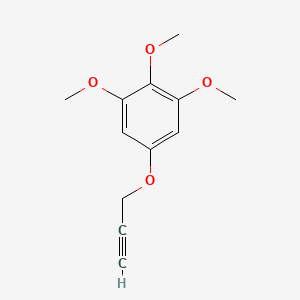
4-Amino-5-cyano-2-(2-pyridyl)pyrimidine
Descripción general
Descripción
“4-Amino-5-cyano-2-(2-pyridyl)pyrimidine” is a compound with the IUPAC name 4-amino-2-(5-cyano-2-pyridinyl)-5-pyrimidinecarbonitrile . It’s a derivative of pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of “4-Amino-5-cyano-2-(2-pyridyl)pyrimidine” is characterized by a pyrimidine ring attached to a pyridyl ring . The dihedral angles of the pyrimidine ring with the pyridyl rings can vary .Aplicaciones Científicas De Investigación
Pharmacological Applications
Pyrimidine derivatives, including structures similar to 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, have been extensively researched for their pharmacological effects. These compounds are known for exhibiting a variety of medicinal properties, such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. For instance, pyrimidine-based compounds have been explored for their role as p38α MAP kinase inhibitors, which are crucial in mediating inflammatory responses and have potential therapeutic applications in treating diseases characterized by excessive inflammation (Scior et al., 2011). Additionally, the synthesis and biological evaluation of pyrimidine derivatives have shown significant anticancer activities, indicating their potential as cancer therapeutic agents (Kaur et al., 2014).
Synthetic Applications
In the field of synthetic chemistry, pyrimidine derivatives serve as key intermediates and scaffolds for the development of complex molecules with diverse biological activities. Hybrid catalysts have been employed in synthesizing pyranopyrimidine derivatives, demonstrating the versatility of pyrimidine scaffolds in organic synthesis and their broad applicability in medicinal chemistry (Parmar et al., 2023). This highlights the potential for utilizing pyrimidine derivatives in constructing complex molecules for pharmaceutical applications.
Role in Drug Development
The structural features of pyrimidine derivatives make them an attractive scaffold for drug development. Their ability to interact with various biological targets through multiple mechanisms of action allows for the exploration of novel therapeutic agents. Studies on pyrimidine derivatives have led to insights into their anti-inflammatory properties and their potential in treating conditions associated with inflammation (Rashid et al., 2021). Furthermore, the analysis of structure-activity relationships (SAR) of pyrimidine compounds provides valuable information for the rational design of new drugs with improved efficacy and reduced toxicity (Natarajan et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antitumor activity against various human cancer cell lines .
Mode of Action
It’s known that similar pyrimidine derivatives can inhibit dna and rna synthesis, which is crucial for antitumor therapy .
Biochemical Pathways
Related compounds have been associated with the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Propiedades
IUPAC Name |
4-amino-2-pyridin-2-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-7-6-14-10(15-9(7)12)8-3-1-2-4-13-8/h1-4,6H,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQNWAJTDIKVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-cyano-2-(2-pyridyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)






![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)
![Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3043414.png)